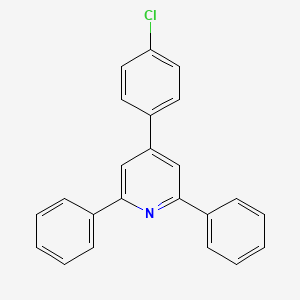

4-(4-Chlorophenyl)-2,6-diphenylpyridine

Description

Overview of Pyridine (B92270) Derivatives in Modern Chemical Research

Pyridine and its derivatives are a cornerstone of modern chemical research, with their prevalence in a vast array of applications spanning pharmaceuticals, agrochemicals, and materials science. doaj.org The nitrogen-containing heterocyclic structure of pyridine imparts unique chemical properties, including basicity and the ability to participate in a variety of chemical reactions, making it a versatile scaffold for the design and synthesis of complex molecules. doaj.orgacs.org Renowned synthetic strategies such as the Hantzsch and Kröhnke syntheses have provided chemists with robust methods for accessing a wide range of substituted pyridines, further fueling their exploration in diverse scientific fields. rsc.org

Rationale and Scope of Academic Research on 4-(4-Chlorophenyl)-2,6-diphenylpyridine

Academic research into this compound is driven by the quest for novel functional materials with tailored optical and electronic properties. The investigation of this compound and its analogs is motivated by their potential applications in fields such as organic light-emitting diodes (OLEDs), where high thermal stability and efficient luminescence are paramount. acs.orgacs.org The research scope for this compound primarily encompasses its synthesis, detailed characterization of its solid-state structure, and the exploration of its fundamental chemical and physical properties to lay the groundwork for its potential integration into advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-2,6-diphenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZKEGSYQSVNLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348153 | |

| Record name | 4-(4-Chlorophenyl)-2,6-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498-82-4 | |

| Record name | 4-(4-Chlorophenyl)-2,6-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Chlorophenyl 2,6 Diphenylpyridine

Historical Development of Triarylpyridine Synthesis

The foundational methods for constructing the 2,4,6-triarylpyridine scaffold were established through classical organic reactions. One of the most significant early methods is the Kröhnke pyridine (B92270) synthesis , developed by Fritz Kröhnke. rsc.org This methodology typically involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, such as ammonium (B1175870) acetate (B1210297). rsc.org Over the years, numerous modifications have expanded the applicability of the Kröhnke synthesis. rsc.org

Another classical approach is the Chichibabin pyridine synthesis , which involves the condensation of aldehydes and a nitrogen source, often ammonia (B1221849) or its derivatives. doaj.orgnih.gov This reaction can be promoted by acid catalysts to circumvent the need for high pressure and temperature initially required. doaj.org These seminal methods laid the groundwork for the development of more efficient and environmentally benign synthetic routes, including the one-pot, three-component reactions that are prevalent today. doaj.orgscirp.org Modern strategies frequently involve the condensation of an aromatic aldehyde, a ketone, and a nitrogen source, facilitated by a variety of catalysts. doaj.org

Catalytic Approaches for the Synthesis of 4-(4-Chlorophenyl)-2,6-diphenylpyridine

Modern synthetic efforts have largely shifted towards catalytic methods to improve efficiency, yield, and environmental friendliness. Both heterogeneous and homogeneous catalysts have been successfully employed for the synthesis of this compound and its analogues.

Heterogeneous Catalysis

Heterogeneous catalysts are favored for their ease of separation from the reaction mixture and potential for recyclability. Solid acid catalysts, in particular, have proven effective in promoting the cyclocondensation reaction required for pyridine ring formation.

Montmorillonite K10, a type of clay, serves as an efficient and recyclable solid acid catalyst for the one-pot synthesis of 2,4,6-triarylpyridines. researchgate.netresearchgate.net This method offers an environmentally friendly approach due to the non-corrosive nature of the catalyst and the typical use of solvent-free reaction conditions. researchgate.netresearchgate.net The synthesis of this compound is achieved by the condensation of 4-chlorobenzaldehyde (B46862), acetophenone (B1666503), and ammonium acetate in the presence of Montmorillonite K10. researchgate.net

Research has demonstrated that this reaction proceeds with high selectivity and yield. researchgate.netresearchgate.net The catalyst's thermal stability and reusability make it a practical choice for this transformation. researchgate.netosi.lv

Table 1: Synthesis of this compound using Montmorillonite K10

| Reactants | Catalyst | Conditions | Yield (%) | Reference |

|---|

This table is interactive. Click on the headers to sort the data.

Nanocrystalline metal oxides, such as magnesium aluminate (MgAl2O4), have emerged as highly effective catalysts for the synthesis of 2,4,6-triarylpyridines. researchgate.net These catalysts offer the advantages of high efficiency, simple procedures, and mild reaction conditions, often enhanced by ultrasound irradiation. researchgate.net The synthesis involves a one-pot reaction of an aryl aldehyde, an acetophenone derivative, and ammonium acetate. researchgate.net

While a specific study detailing the synthesis of this compound using MgAl2O4 was not identified in the reviewed literature, the general applicability of this method to a wide range of substituted aryl aldehydes and acetophenones strongly suggests its utility for this purpose. researchgate.net The catalyst has shown remarkable reusability without a significant loss of activity. researchgate.net

Table 2: Representative Synthesis of Triarylpyridines using MgAl2O4 Nanocatalyst

| Aldehyde | Ketone | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Acetophenone | MgAl2O4, Ultrasound | 96 | researchgate.net |

| Benzaldehyde | Acetophenone | MgAl2O4, Ultrasound | 95 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Zinc phosphate (B84403) (Zn3(PO4)2·4H2O) has been successfully employed as a non-toxic, green, and heterogeneous catalyst for the synthesis of symmetrically substituted pyridine derivatives. nih.gov This catalytic support is prepared via a co-precipitation method and has been applied to the one-pot, three-component synthesis of triarylpyridines from aromatic aldehydes, substituted acetophenones, and ammonium acetate. nih.gov

The synthesis of this compound has been specifically reported using this method, achieving excellent yields in an ethanol (B145695)/water solvent system. nih.gov The zinc phosphate catalyst demonstrates good reusability for at least five cycles without significant degradation of its catalytic activity. nih.gov

Table 3: Synthesis of this compound using Zinc Phosphate Catalyst

| Reactants | Catalyst | Solvent | Yield (%) | Reference |

|---|

This table is interactive. Click on the headers to sort the data.

Homogeneous and Lewis Acid Catalysis

Homogeneous catalysts, particularly Lewis acids, are also effective in promoting the synthesis of this compound. These catalysts function by activating the carbonyl groups of the aldehyde and ketone reactants, thereby facilitating the condensation and cyclization steps.

One documented method involves the use of boron trifluoride etherate (BF3·OEt2) as a catalyst. mdpi.com In this procedure, 4-chlorobenzaldehyde and acetophenone are reacted in the presence of the Lewis acid. mdpi.com The reaction can be accelerated by microwave irradiation, leading to the formation of the desired product in a short reaction time. mdpi.com

Table 4: Lewis Acid-Catalyzed Synthesis of this compound

| Reactants | Catalyst | Conditions | Reference |

|---|

This table is interactive. Click on the headers to sort the data.

Other Lewis acids such as cobalt(II) chloride hexahydrate (CoCl2·6H2O) have also been reported to efficiently catalyze the synthesis of 2,4,6-triarylpyridines under solvent-free conditions, showcasing the versatility of this approach.

Boron Trifluoride Ether Catalysis

A notable method for the synthesis of this compound involves the use of Boron Trifluoride Ether (BF₃·OEt₂) as a catalyst. In a specific application, the synthesis is conducted under solvent-free, microwave-assisted conditions. nih.gov The reaction proceeds by mixing 4-chlorobenzaldehyde and acetophenone with a catalytic amount of boron trifluoride etherate. nih.gov This mixture is then subjected to microwave irradiation, which significantly accelerates the reaction.

The experimental procedure involves combining 4-chlorobenzaldehyde (0.3 mmol) and acetophenone (0.6 mmol) with boron trifluoride ether (0.1 mmol) in a flask. nih.gov The reaction is completed after microwave irradiation at 375 W for 3 minutes. nih.gov Following irradiation, the mixture is cooled, and the product is recrystallized from ethanol to yield colorless crystals of this compound. nih.gov

Table 1: Reaction Parameters for Boron Trifluoride Ether Catalysis

| Parameter | Value |

|---|---|

| Catalyst | Boron Trifluoride Ether |

| Key Reagents | 4-chlorobenzaldehyde, Acetophenone |

| Energy Source | Microwave Irradiation |

| Power | 375 W |

| Duration | 3 minutes |

TMSOTf/HMDS System in Microwave-Assisted Synthesis

An efficient protocol for preparing 2,4,6-triarylpyridines, including this compound, utilizes a combination of Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and Hexamethyldisilazane (HMDS) as the nitrogen source, facilitated by microwave irradiation. This method represents an effective intermolecular cyclization of chalcones.

In this approach, this compound has been synthesized with a reported yield of 50%. This protocol is valued for its efficiency and good to excellent yields for a range of 2,4,6-triarylpyridines.

Copper(I) Iodide (CuI) Mediated Syntheses

While specific literature detailing the use of Copper(I) Iodide (CuI) for the direct synthesis of this compound is not prevalent, CuI nanoparticles have been established as effective catalysts for the synthesis of various aromatic compounds from aryl halides in aqueous solutions. organic-chemistry.org These ligand-free, semi-heterogeneous catalysts offer high reactivity, selectivity, and recyclability. organic-chemistry.org For instance, CuI nanoparticles catalyze the synthesis of anilines and thiophenols from aryl halides, demonstrating their utility in forming C-N and C-S bonds. organic-chemistry.org The versatility of CuI catalysts in related organic transformations suggests their potential applicability in the synthesis of complex heterocyclic systems like triarylpyridines.

Ionic Liquid-Assisted Methodologies

Ionic liquids (ILs) are increasingly used as catalysts and green reaction media in organic synthesis. For the synthesis of the broader class of 2,4,6-triarylpyridines, Brønsted acidic ionic liquids have been employed as efficient and reusable catalysts under solvent-free conditions. globalauthorid.com For example, tetrabutylammonium (B224687) hydrogen sulphate (TBAHS) has been used to catalyze the one-pot reaction of aromatic aldehydes, acetophenones, and ammonium acetate. rasayanjournal.co.in This method proceeds under solvent-free conditions at 80°C, yielding the desired triarylpyridines in good to high yields within 5-6 hours. rasayanjournal.co.in The use of an ionic liquid like [Et₃NH][HSO₄] has also been reported for multicomponent reactions, highlighting advantages such as excellent yields, short reaction times, and catalyst reusability. nih.gov Although a direct synthesis of this compound using this specific method is not detailed, the successful application to the general class of compounds indicates its high potential.

Catalyst Recyclability and Green Chemistry Considerations

Many modern synthetic routes for 2,4,6-triarylpyridines prioritize green chemistry principles, focusing on catalyst recyclability and the reduction of hazardous waste.

Several heterogeneous catalysts have been developed that can be easily recovered and reused for multiple reaction cycles without a significant loss of activity. Examples include:

CoCl₂·6H₂O : This catalyst can be recovered by filtration after the reaction and reused for at least four consecutive runs with only a minor decrease in product yield. tandfonline.com

Fe₃O₄/HT-Co : A magnetic nanocatalyst that can be conveniently removed from the reaction mixture with an external magnet and reused for up to five successive runs with its catalytic performance maintained. orgchemres.org

ZSM-5 : This zeolite-based catalyst is recoverable by filtration and can be reused, aligning with green chemistry goals. tandfonline.com

PPA-SiO₂ : Silica gel-supported polyphosphoric acid is another recyclable heterogeneous catalyst that can be used at least three times without substantial loss of activity. researchgate.net

1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) : This catalyst can be filtered off after the reaction, washed, and reused for subsequent runs with only a marginal decrease in yield observed over three cycles. tandfonline.com

Table 2: Comparison of Recyclable Catalysts for 2,4,6-Triarylpyridine Synthesis

| Catalyst | Recyclability | Key Advantages |

|---|---|---|

| CoCl₂·6H₂O | Reusable for 4+ runs tandfonline.com | Solvent-free conditions, easy work-up tandfonline.com |

| Fe₃O₄/HT-Co | Reusable for 5+ runs orgchemres.org | Magnetic separation, solvent-free, eco-friendly orgchemres.org |

| ZSM-5 | Reusable tandfonline.com | Heterogeneous, milder conditions, high yield tandfonline.com |

| PPA-SiO₂ | Reusable for 3+ runs researchgate.net | Heterogeneous, solvent-free, simple procedure researchgate.net |

Reaction Conditions and Optimization Parameters

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing environmental impact.

Solvent-Free Synthetic Protocols

A significant advancement in the synthesis of this compound and related triarylpyridines is the development of solvent-free protocols. These methods address environmental concerns by eliminating the use of often hazardous and volatile organic solvents.

Solvent-free syntheses are typically conducted by heating a mixture of the reactants (an aryl aldehyde, an acetophenone, and a nitrogen source like ammonium acetate) with a catalyst. tandfonline.comorgchemres.org The reaction using Boron Trifluoride Ether under microwave irradiation is an example of a solvent-free method for the title compound. nih.gov Other catalysts effective under solvent-free conditions for the synthesis of the 2,4,6-triarylpyridine class include CoCl₂·6H₂O, tandfonline.com 1,3-dibromo-5,5-dimethylhydantoin (DBH), tandfonline.com and various solid-supported acid catalysts like PPA-SiO₂ researchgate.net and ZSM-5. tandfonline.com

These protocols offer numerous advantages:

Reduced Waste : Eliminates the need for solvent purchase, purification, and disposal.

Increased Efficiency : Reactions are often faster and more efficient due to higher reactant concentrations.

Simplicity : Work-up procedures are simplified, often involving just filtration and recrystallization. tandfonline.comtandfonline.com

Safety : Avoids the hazards associated with flammable, toxic, and volatile solvents.

The optimization of these reactions typically involves adjusting the temperature, reaction time, and catalyst loading to achieve the highest possible yield. For instance, the CoCl₂·6H₂O catalyzed synthesis was optimized to 110°C for 4 hours with 2.5 mol% of the catalyst. tandfonline.com

Microwave-Assisted Synthesis (MW)

Microwave-assisted organic synthesis has been recognized as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. nih.govderpharmachemica.comnih.gov This approach has been successfully applied to the synthesis of this compound.

In a notable experimental procedure, the target compound was synthesized by reacting 4-chlorobenzaldehyde and acetophenone in the presence of boron trifluoride etherate, which served as a catalyst. nih.gov The reaction mixture was subjected to microwave irradiation, which provided a rapid and efficient means of formation. The use of microwave energy significantly reduces the reaction time, a common advantage noted in various microwave-promoted syntheses. nih.govderpharmachemica.com The general procedure involves mixing the reactants and catalyst in a suitable vessel and exposing the mixture to a specified level of microwave power for a short duration. nih.govnih.gov Following irradiation, the product is typically isolated and purified through recrystallization. derpharmachemica.comnih.gov

| Reactant 1 | Reactant 2 | Catalyst | Microwave Power | Irradiation Time | Source |

|---|---|---|---|---|---|

| 4-chlorobenzaldehyde (0.3 mmol) | Acetophenone (0.6 mmol) | Boron trifluoride etherate (0.1 mmol) | 375 W | 3 min | nih.gov |

Temperature and Time Optimization

The efficiency of microwave-assisted synthesis is highly dependent on optimizing parameters such as reaction time and microwave power, which correlates with the temperature of the reaction mixture. For the synthesis of this compound, a specific set of conditions has been reported to be effective, affording the product in a remarkably short period. nih.gov

The reported synthesis utilizing 375 W of microwave power for 3 minutes demonstrates a highly optimized condition for this specific transformation. nih.gov While a detailed study showing the effects of varying time and temperature for this exact compound is not extensively published, data from the synthesis of related heterocyclic compounds like 1,4-dihydropyridines provide context for typical optimization ranges. These syntheses often occur within minutes (10-35 min) using microwave power settings from 150 W to over 500 W. nih.govderpharmachemica.com The optimization process aims to find a balance that maximizes yield and purity while minimizing reaction time and the formation of byproducts.

| Compound | Microwave Power | Reaction Time | Key Observation | Source |

|---|---|---|---|---|

| This compound | 375 W | 3 min | An effective, rapid synthesis of the title compound. | nih.gov |

| 1,2,4-Triazole-1,4-dihydropyridines | 150 W | 10-12 min | Excellent yields (94–97%) achieved at room temperature. | nih.gov |

| 1,4-Dihydropyridine derivatives | 420 W | 25-35 min | Demonstrates a slightly longer time frame for a related class of compounds. | derpharmachemica.com |

Mechanistic Investigations of this compound Formation

Proposed Reaction Pathways for Triaryl Pyridine Cyclocondensation

The formation of the 2,4,6-triarylpyridine core from one equivalent of an aldehyde and two equivalents of a ketone is a well-established process, often proceeding through a series of condensation and cyclization steps. The synthesis of this compound from 4-chlorobenzaldehyde and acetophenone follows such a pathway, which can be described as a modified Hantzsch-type pyridine synthesis.

The proposed mechanism commences with a base or acid-catalyzed aldol (B89426) condensation between one molecule of acetophenone and 4-chlorobenzaldehyde. This step forms an α,β-unsaturated ketone, specifically a chalcone (B49325) derivative (Intermediate A). Concurrently, a second molecule of acetophenone is proposed to react with a nitrogen source, typically ammonia (often supplied as ammonium acetate), to form an enamine intermediate (Intermediate B).

The subsequent key step is a Michael addition, where the enamine (Intermediate B) attacks the electrophilic β-carbon of the chalcone (Intermediate A). This conjugate addition results in the formation of a 1,5-dicarbonyl compound (Intermediate C). This intermediate contains the complete carbon skeleton required for the pyridine ring. The final steps involve the intramolecular cyclization of this 1,5-dicarbonyl compound, driven by the reaction of the terminal amino group with one of the carbonyl groups, to form a dihydropyridine (B1217469) intermediate. Subsequent oxidation or elimination of water leads to the aromatization of the ring, yielding the stable this compound product.

Role of Intermediates in Reaction Progression

The progression of the reaction is critically dependent on the formation and reaction of several key intermediates. Understanding the role of these transient species is essential for comprehending the reaction mechanism and optimizing conditions. researchgate.net

α,β-Unsaturated Ketone (Chalcone): The initial condensation product of 4-chlorobenzaldehyde and acetophenone acts as the electrophilic component in the subsequent Michael addition. Its formation is a prerequisite for building the C2-C3-C4 portion of the pyridine ring.

Enamine of Acetophenone: This intermediate, formed from the second equivalent of acetophenone, serves as the carbon nucleophile. Its nucleophilic character is crucial for the Michael addition reaction that forms the key C-C bond, linking the two primary fragments and establishing the C5-C6 portion of the pyridine backbone.

1,5-Dicarbonyl Intermediate: This is the product of the Michael addition and represents the acyclic precursor to the pyridine ring. The spatial arrangement of the two carbonyl groups and the nitrogen atom is now suitable for intramolecular cyclization.

Advanced Structural Elucidation and Spectroscopic Analysis of 4 4 Chlorophenyl 2,6 Diphenylpyridine

Spectroscopic Techniques for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides atom-specific information about the chemical environment, connectivity, and stereochemistry.

¹H NMR spectroscopy of 4-(4-chlorophenyl)-2,6-diphenylpyridine, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, multiplet), and coupling constants (J) provide a detailed map of the proton framework.

Analysis of the ¹H NMR spectrum confirms the presence of all 16 hydrogen atoms attached to the aromatic rings. The protons on the two phenyl rings at positions 2 and 6 of the pyridine (B92270) core are chemically equivalent due to the molecule's symmetry. The protons on the 4-chlorophenyl substituent and the pyridine ring itself exhibit characteristic patterns. A representative dataset from a 500 MHz spectrometer shows signals in the aromatic region, typically between δ 7.4 and 8.2 ppm. nih.gov The two protons on the pyridine ring appear as a singlet, while the protons on the phenyl and chlorophenyl rings show characteristic doublet and multiplet patterns, reflecting their coupling with adjacent protons. nih.gov

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound in CDCl₃ nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.20 | Doublet (d) | 8.0 | 4H | Protons on the two phenyl groups at C-2 and C-6 |

| 7.84 | Singlet (s) | - | 2H | Protons at C-3 and C-5 of the pyridine ring |

| 7.68 | Doublet (d) | 8.5 | 2H | Protons ortho to the chlorine atom on the 4-chlorophenyl group |

| 7.56–7.49 | Multiplet (m) | - | 6H | Protons on the two phenyl groups and protons meta to the chlorine atom |

| 7.48–7.44 | Multiplet (m) | - | 2H | Remaining protons on the phenyl groups |

Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ nih.gov

| Chemical Shift (δ) ppm | Number of Carbons | Assignment |

| 157.66 | 2 | C-2 and C-6 of pyridine ring |

| 148.92 | 1 | C-4 of pyridine ring |

| 139.38 | 2 | Quaternary carbons of the two phenyl groups |

| 137.46 | 1 | Quaternary carbon of the 4-chlorophenyl group |

| 135.17 | 1 | Carbon bearing the chlorine atom |

| 129.31 | 2 | Carbons in the 4-chlorophenyl group |

| 129.15 | 2 | Carbons in the 4-chlorophenyl group |

| 128.72 | 4 | Carbons of the two phenyl groups |

| 128.43 | 2 | Carbons of the two phenyl groups |

| 127.10 | 4 | Carbons of the two phenyl groups |

| 116.79 | 2 | C-3 and C-5 of pyridine ring |

While specific experimental 2D NMR data for this compound is not detailed in the surveyed literature, these techniques are invaluable for complex structural assignments.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to each other within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting the different fragments of the molecule, for example, by showing correlations between the pyridine protons and the carbons of the adjacent phenyl and chlorophenyl rings, thereby confirming the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, and C=N bonds of the aromatic and pyridine systems, as well as the C-Cl bond. Key expected absorptions would include aromatic C-H stretching above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, and the C-Cl stretching frequency, which typically appears in the 1000-600 cm⁻¹ range.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. For this compound (C₂₃H₁₆ClN), the calculated molecular weight is 341.82 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) can determine the mass with very high precision, allowing for the confirmation of the molecular formula. nih.gov For this compound, the expected mass for the protonated molecule [M+H]⁺ is 342.1044. Experimental findings show a mass of 342.1048, which is in excellent agreement with the calculated value, confirming the elemental composition of C₂₃H₁₇ClN. nih.gov The mass spectrum would also show a characteristic isotopic pattern for the [M+H]⁺ and molecular ion [M]⁺ peaks due to the presence of the chlorine-37 isotope.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

Single-crystal X-ray crystallography has been instrumental in defining the molecular and supramolecular characteristics of this compound in the solid state. This powerful technique provides a definitive view of atomic arrangement, bond parameters, and intermolecular forces.

Precise Determination of Bond Lengths and Angles

The X-ray diffraction analysis of this compound confirms that the bond lengths and angles within the molecule are within normal and expected ranges. nih.gov The intramolecular distances and angles are comparable to those observed in structurally related substituted pyridine compounds. nih.govresearchgate.net This indicates a lack of unusual strain or bonding phenomena within the core structure.

Analysis of Molecular Conformation and Planarity

The conformation of this compound is characterized by a non-planar arrangement of its constituent rings. The three phenyl rings adopt a "disrotatory" conformation, meaning they are twisted out of the plane of the central pyridine ring. nih.govnih.gov The dihedral angles, which measure the degree of twisting between the pyridine ring and the attached phenyl groups, have been precisely determined. nih.govdoaj.org

The phenyl group at the 4-position, which bears the chlorine substituent, forms the largest angle with the pyridine ring at 37.56°. nih.gov The two phenyl groups at the 2- and 6-positions are twisted at slightly different angles of 22.39° and 20.80°, respectively. nih.gov In terms of planarity, the chlorine atom exhibits a very slight deviation of just 0.01 Å from the plane of the benzene (B151609) ring to which it is attached, indicating the chlorophenyl group itself is nearly flat. nih.govnih.govdoaj.org

| Ring System | Dihedral Angle with Pyridine Ring |

| 4-(4-Chlorophenyl) | 37.56° |

| 2-Phenyl | 20.80° |

| 6-Phenyl | 22.39° |

This table presents the dihedral angles between the central pyridine ring and the substituent phenyl rings, illustrating the molecule's non-planar conformation.

Crystal Packing and Intermolecular Interactions (e.g., π-π interactions)

Analysis of the crystal lattice reveals how individual molecules of this compound arrange themselves in the solid state. The study of its crystal structure shows that there are no significantly short intermolecular contacts. nih.govnih.govdoaj.org This finding suggests the absence of strong, specific intermolecular interactions such as classical hydrogen bonds or significant π-π stacking, which are often characterized by close proximity between aromatic rings. The packing appears to be governed primarily by weaker van der Waals forces. iucr.org

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides experimental verification of the compound's empirical formula, C₂₃H₁₆ClN, by quantifying the mass percentages of its constituent elements. nih.gov The experimentally determined values show excellent agreement with the theoretically calculated percentages, confirming the stoichiometric purity of the synthesized compound. nih.gov

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 80.81 | 80.68 |

| Hydrogen (H) | 4.72 | 4.75 |

| Nitrogen (N) | 4.10 | 4.14 |

This table compares the theoretical (calculated) and experimentally determined (found) elemental composition of this compound, confirming its chemical formula. nih.gov

Theoretical and Computational Chemistry Studies of 4 4 Chlorophenyl 2,6 Diphenylpyridine

Density Functional Theory (DFT) Investigations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties.

The initial step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 4-(4-chlorophenyl)-2,6-diphenylpyridine, experimental data from X-ray crystallography provides a benchmark for these theoretical calculations. nih.govdoaj.org

The crystal structure reveals that the three phenyl rings are not coplanar with the central pyridine (B92270) ring. nih.govdoaj.org This non-planar, disrotatory conformation is a result of steric hindrance between the ortho-hydrogens of the phenyl rings and the pyridine ring. The experimentally determined dihedral angles between the planes of the pyridine ring and the attached phenyl rings are 20.80(3)°, 22.39(3)°, and 37.56(4)°. nih.gov A key goal of a DFT geometry optimization would be to accurately reproduce these angles, thereby validating the chosen computational method (functional and basis set) for further property calculations. The chlorine atom shows a minimal deviation of 0.01(3) Å from the plane of its attached benzene (B151609) ring. nih.govdoaj.org

Table 1: Experimental Crystal Data for this compound This table presents the crystallographic data obtained from experimental X-ray diffraction analysis.

Source: nih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. acadpubl.eu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for molecular stability. nih.gov A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov

For this compound, a DFT calculation would reveal the spatial distribution of these orbitals. It is anticipated that the HOMO would be delocalized primarily across the π-conjugated system of the diphenylpyridine core. The LUMO distribution would likely show significant density on the pyridine ring and the electron-withdrawing 4-chlorophenyl substituent, indicating that this region is the most likely to accept electrons. The analysis of the FMOs helps to elucidate the charge transfer characteristics within the molecule. acadpubl.eu

Table 2: Concepts of Frontier Molecular Orbital (FMO) Theory This table explains the key components of FMO theory and their significance.

Source: acadpubl.eunih.gov

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive behavior of a molecule. uni-muenchen.de It is calculated as the force exerted on a positive test charge at any point in the space surrounding a molecule. uni-muenchen.de The MESP is typically mapped onto a surface of constant electron density, using a color scale to visualize regions of varying potential. mdpi.com

Different colors represent different values of the electrostatic potential. researchgate.net Typically, red indicates regions of most negative potential (electron-rich), which are favorable sites for electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. uni-muenchen.deresearchgate.net Green and yellow represent areas of intermediate potential.

For this compound, an MESP map would be expected to show the most negative potential (red) localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This identifies the nitrogen as the primary site for protonation and interaction with electrophiles. The hydrogen atoms of the phenyl rings would likely exhibit a positive potential (blue), while the π-systems of the aromatic rings would show a moderately negative potential above and below the plane.

From the calculated HOMO and LUMO energy values, several global chemical reactivity descriptors can be derived to quantify the molecule's reactivity. nih.gov These descriptors provide a quantitative basis for the concepts of electronegativity, hardness, and electrophilicity within the framework of DFT.

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These parameters are calculated using the energies of the frontier orbitals.

Table 3: Global Chemical Reactivity Descriptors This table defines key reactivity parameters that can be derived from HOMO and LUMO energies.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

While DFT excels at describing the ground electronic state, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the properties of electronic excited states. This method is essential for understanding a molecule's photophysical behavior, such as its absorption of UV-visible light.

A TD-DFT calculation on this compound would yield theoretical absorption wavelengths (λ_max) and oscillator strengths, which correlate to the position and intensity of peaks in an experimental UV-Vis spectrum. The analysis provides insight into the nature of electronic transitions, for instance, whether they are localized π→π* transitions within the aromatic system or involve Intramolecular Charge Transfer (ICT). Given the donor-acceptor nature of the molecule (diphenylpyridine core as a donor and chlorophenyl group as a potential acceptor), TD-DFT could characterize low-energy ICT transitions that are important for applications in materials science and optoelectronics.

Computational Modeling of Reaction Mechanisms and Catalytic Pathways

DFT is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify stable intermediates, locate transition state structures, and calculate the activation energy barriers that govern the reaction rate.

For this compound, computational modeling could be applied to several areas. For example, the reaction mechanism for its synthesis, such as the Kröhnke or Hantzsch pyridine synthesis, could be modeled to understand the role of catalysts and reaction conditions. Such a study would involve calculating the energies of all reactants, intermediates, transition states, and products, providing a complete energy profile of the reaction pathway. This information helps in optimizing reaction conditions to improve yield and selectivity. Furthermore, if the compound is investigated for its potential as a ligand in catalysis, DFT could model the catalytic cycle, including substrate binding, oxidative addition, reductive elimination, and catalyst regeneration steps.

Table of Mentioned Compounds

Prediction of Spectroscopic Signatures

The prediction of spectroscopic signatures through theoretical and computational methods is a cornerstone of modern chemical analysis. These techniques, primarily rooted in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allow for the a priori determination of key spectral features, which can then be compared with experimental data to confirm molecular structures, understand electronic properties, and interpret complex spectra. For this compound, computational studies can predict signatures for various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Computational models predict NMR chemical shifts by calculating the isotropic magnetic shielding constants of the nuclei within the molecule's optimized geometry. These theoretical values are invaluable for assigning peaks in experimental spectra, especially for complex molecules with many non-equivalent protons and carbons. While specific computational studies detailing the predicted NMR spectra for this compound are not abundant in the literature, experimental data provides a clear benchmark for such theoretical work. A study reported detailed ¹H and ¹³C NMR data in deuterochloroform (CDCl₃), which serves as a reference for future computational validation. nih.gov

The predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the molecular structure. For instance, the symmetry of the molecule results in distinct sets of signals for the different phenyl rings. The protons on the two phenyl rings at positions 2 and 6 are chemically equivalent, as are the carbons, leading to a simplified set of signals compared to an asymmetric analogue. The chemical shifts are influenced by the electronic environment of each nucleus, which is accurately modeled by computational methods.

Interactive Table 1: Experimental ¹H NMR Data for this compound nih.gov Data recorded in CDCl₃ at 500 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.20 | d | 8.0 | 4H | Protons on phenyl rings at C2/C6 |

| 7.84 | s | - | 2H | Protons on the pyridine ring |

| 7.68 | d | 8.5 | 2H | Protons on the 4-chlorophenyl ring |

| 7.56–7.49 | m | - | 6H | Protons on phenyl rings at C2/C6 |

| 7.48–7.44 | m | - | 2H | Protons on the 4-chlorophenyl ring |

Interactive Table 2: Experimental ¹³C NMR Data for this compound nih.gov Data recorded in CDCl₃ at 125 MHz.

| Chemical Shift (δ) ppm | Assignment |

| 157.66 | C2/C6 of pyridine ring |

| 148.92 | C4 of pyridine ring |

| 139.38 | Quaternary carbons of phenyl rings at C2/C6 |

| 137.46 | Quaternary carbon of 4-chlorophenyl ring |

| 135.17 | Carbon bearing Cl on the 4-chlorophenyl ring |

| 129.31 | Carbons of 4-chlorophenyl ring |

| 129.15 | Carbons of 4-chlorophenyl ring |

| 128.72 | Carbons of phenyl rings at C2/C6 |

| 128.43 | Carbons of phenyl rings at C2/C6 |

| 127.10 | Carbons of phenyl rings at C2/C6 |

| 116.79 | C3/C5 of pyridine ring |

UV-Vis spectroscopy probes the electronic transitions within a molecule. TD-DFT calculations are employed to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations provide insight into the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of conjugated aromatic systems like this compound. The predicted UV-Vis spectrum is fundamental in understanding the compound's photophysical properties. Studies on structurally related ruthenium complexes incorporating a 4'-(4-chlorophenyl)-terpyridine ligand have utilized UV-Vis spectroscopy to study their chemical behavior and interactions, highlighting the utility of this technique in characterizing such compounds. nih.govresearchgate.net

While detailed published reports on the comprehensive theoretical prediction of all spectroscopic signatures for this compound are limited, the established computational methodologies and the availability of precise experimental data nih.govnih.gov provide a solid foundation for future in-silico studies. Such research would further elucidate the structural and electronic properties of this compound.

Reactivity and Chemical Transformations of 4 4 Chlorophenyl 2,6 Diphenylpyridine

Electrophilic and Nucleophilic Substitution Reactions

The pyridine (B92270) ring's nature profoundly influences the molecule's susceptibility to substitution reactions.

Electrophilic Substitution: The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack. uoanbar.edu.iq This deactivation is further intensified in acidic conditions, as the nitrogen atom becomes protonated, creating a positively charged pyridinium (B92312) ion that strongly withdraws electron density from the ring. uoanbar.edu.iq Consequently, electrophilic substitution on the pyridine core of 4-(4-chlorophenyl)-2,6-diphenylpyridine is highly unfavorable and requires harsh reaction conditions. uoanbar.edu.iq

In contrast, the appended phenyl rings are more likely sites for electrophilic substitution.

C-2 and C-6 Phenyl Rings: These rings are subject to the deactivating inductive effect of the attached pyridine ring.

C-4 Chlorophenyl Ring: This ring is influenced by the chlorine substituent. Chlorine is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution compared to benzene (B151609). pipzine-chem.com

Nucleophilic Substitution: The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). uoanbar.edu.iq In this compound, these positions are already occupied by bulky phenyl and chlorophenyl groups, sterically hindering direct nucleophilic attack on the pyridine carbons.

Nucleophilic aromatic substitution could theoretically occur on the chlorophenyl ring, replacing the chlorine atom. However, this typically requires a strong nucleophile and harsh conditions or activation by strongly electron-withdrawing groups, which are not present in this configuration. The reactivity of chloropyridines towards nucleophiles is known to be higher than that of chlorobenzene, a principle that underscores the activating effect of the heterocyclic nitrogen. uoanbar.edu.iq

Functionalization of the Pyridine Core and Phenyl Substituents

Functionalization of this compound can be achieved by targeting the nitrogen atom, the pyridine backbone, or the peripheral phenyl rings.

Pyridine Core Functionalization: The lone pair of electrons on the pyridine nitrogen atom makes it a Lewis basic site and a target for functionalization. It can be protonated by acids or react with electrophiles like alkylating agents to form N-alkylpyridinium salts. pipzine-chem.comresearchgate.net This modification of the nitrogen center alters the electronic properties of the entire molecule, which can be a strategic step in directing further reactions. For instance, the formation of an N-methylpyridinium salt has been used as a transient activator strategy in the palladium-catalyzed diarylation of pyridine at the C-2 and C-6 positions. researchgate.net

Phenyl Substituent Functionalization: The phenyl rings offer avenues for introducing new functional groups via electrophilic substitution reactions. The directing effects of the substituents on each ring would govern the regioselectivity of these transformations. The synthesis of various 2,4,6-triaryl pyridine derivatives, including those with chlorophenyl moieties, has been explored for applications such as antitumor agents, indicating that these scaffolds are amenable to synthetic modification. nih.gov

Furthermore, the entire molecule can serve as a complex ligand for metal ions, a key aspect of its functionalization. Ruthenium(II) complexes, for example, have been synthesized using 4'-(4-chlorophenyl)-2,2':6',2″-terpyridine, a structurally related ligand, for studies on DNA interaction and cytotoxicity. nih.gov This demonstrates the utility of the chlorophenyl-pyridine scaffold in coordination chemistry and the development of metal-based therapeutics.

C-H Activation and Cyclometalation Chemistry

A significant area of reactivity for 2,6-diphenylpyridine (B1197909) derivatives involves the activation of otherwise inert C-H bonds, leading to the formation of carbon-metal bonds.

C-H Activation: The pyridine nitrogen can act as an endogenous directing group, facilitating the regioselective functionalization of C-H bonds at the ortho positions of the C-2 and C-6 phenyl rings. This strategy is prominent in transition-metal-catalyzed reactions. nih.gov Palladium catalysis, for instance, has been employed for the ortho-arylation of 2-phenylpyridine (B120327) systems. nih.gov While specific studies on this compound are not detailed, the principles apply. For example, a Pd-catalyzed, Ru-photoredox-mediated C-H arylation has been successfully applied to (6-phenylpyridin-2-yl)pyrimidine substrates, where the pyrimidine-pyridine unit directs arylation onto the phenyl ring. nih.gov

Cyclometalation: The 2,6-diphenylpyridine framework is an archetypal tridentate [C^N^C] dianionic pincer ligand. In the presence of suitable metal precursors, it undergoes a double C-H bond activation at the ortho-positions of the two phenyl rings to coordinate with a central metal atom. cityu.edu.hkacs.org This process, known as cyclometalation, forms a highly stable structure with two metal-carbon (M-C) bonds and one metal-nitrogen (M-N) bond.

This reactivity has been extensively used to synthesize organometallic complexes with unique photophysical and electrochemical properties. Research has demonstrated the synthesis of luminescent cyclometalated platinum(II) and gold(III) complexes using the 2,6-diphenylpyridine scaffold. cityu.edu.hkacs.org The resulting complexes have applications in materials science, particularly in the development of phosphorescent emitters for organic light-emitting diodes (OLEDs).

Table 1: Examples of Cyclometalation Reactions with 2,6-Diphenylpyridine Scaffolds This table is based on the reactivity of the parent 2,6-diphenylpyridine ligand, which is directly applicable to the title compound.

| Metal Precursor | Ancillary Ligands (L) | Resulting Complex Type | Metal | Reference |

|---|---|---|---|---|

| K[AuCl₄] | 2-mercaptopyridine, PPh₃ | Mononuclear: [Au(C^N^C)L] | Gold(III) | cityu.edu.hk |

| [Pt(C^N^C)dmso] | 4-tert-butylpyridine, PPh₃ | Mononuclear: [Pt(C^N^C)L] | Platinum(II) | acs.org |

| [Pt(C^N^C)dmso] | pyrazine, dppm | Binuclear: [Pt₂(C^N^C)₂(μ-L)] | Platinum(II) | acs.org |

Role of the Chlorophenyl Substituent in Directing Reactivity

Electronic Influence: The chlorine atom is an electronegative element that withdraws electron density from the phenyl ring via the inductive effect (-I). pipzine-chem.com This effect is transmitted to the pyridine core, further reducing its electron density. This enhanced electron deficiency makes the pyridine ring even more resistant to electrophilic attack while potentially increasing its susceptibility to nucleophilic attack, should a suitable leaving group be present. uoanbar.edu.iq The use of electron-withdrawing groups like chloro-substituents has been noted to fine-tune regioselectivity in C-H arylation reactions of pyridines. nih.gov

Directing Effects in Substitution: For any electrophilic substitution reactions occurring on the 4-chlorophenyl ring itself, the chlorine atom acts as an ortho-, para-director due to the resonance effect (+M) of its lone pairs, despite being a deactivating group. Since the para position is blocked by the connection to the pyridine ring, electrophilic attack would be directed primarily to the positions ortho to the chlorine atom (C-3' and C-5' of the chlorophenyl ring).

In the context of the entire molecular framework, the chlorophenyl group serves as a key modulating component. Its electron-withdrawing nature impacts the energy levels of the molecular orbitals, which in turn affects the photophysical properties of derived organometallic complexes and the catalytic activity of related structures. mdpi.com

Research Applications of 4 4 Chlorophenyl 2,6 Diphenylpyridine and Its Derivatives

Advanced Materials Science Applications

The unique photophysical and electronic properties of the 2,6-diphenylpyridine (B1197909) framework, modified by the presence of a 4-chlorophenyl group, make it a candidate for several applications in advanced materials science.

Electron Transport Materials and Organic Electronics

Pyridine-based molecules are recognized as effective electron transport materials (ETMs) in organic electronic devices, particularly organic light-emitting diodes (OLEDs). rsc.org The electron-deficient nature of the pyridine (B92270) ring facilitates the injection and transport of electrons. rsc.org The frontier energy levels of these materials, which are crucial for their function, can be controlled by the strategic placement of aromatic π-conjugated moieties on the pyridine core. rsc.org This allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels to ensure efficient charge injection and to block holes at the interface with the emissive layer, preventing exciton (B1674681) quenching. rsc.org

While direct studies on 4-(4-Chlorophenyl)-2,6-diphenylpyridine as an ETM are not widely documented, its structural features are relevant to this application. The introduction of phenyl and substituted-phenyl groups is a common strategy in the design of ETMs. For instance, a series of four-pyridylbenzene-armed biphenyl (B1667301) derivatives have been successfully synthesized and used as ETMs in green phosphorescent OLEDs, demonstrating improved efficiency over standard materials. nih.gov Similarly, terpyridine-modified chrysene (B1668918) derivatives have been developed as high-performance ETMs for long-lifetime OLEDs. rsc.org The nitrogen atom in the pyridine ring of such compounds can interact with perovskite layers in solar cells, passivating trap states and improving device performance and stability. rsc.org The this compound molecule, with its combination of a pyridine core and tunable aryl substituents, fits the general design principles for ETMs and may offer potential advantages in this area.

Luminescent and Photofunctional Materials Research

Substituted 2,4,6-triphenylpyridine (B1295210) derivatives are known for their luminescent properties, often exhibiting blue emission with high fluorescence quantum yields. researchgate.net These characteristics make them attractive for applications in optoelectronics. The photophysical properties of these compounds are highly dependent on the nature and position of substituents on the aryl rings. For example, introducing electron-donating groups can lead to a red-shift in absorption and emission bands and an increase in fluorescence quantum yield. researchgate.net

Derivatives such as 4-Aryl-2,6-di(pyren-1-yl)pyridines are noted for their high photoluminescence, thermal stability, and enhanced charge carrier mobility, making them suitable for optoelectronic applications. rsc.orglightpublishing.cn The introduction of bulky substituents like pyrene (B120774) is a strategy to control the aggregation and solid-state emission properties. rsc.orglightpublishing.cn Some pyridine derivatives can function as luminescent sensors, with their emission color and intensity changing in response to environmental factors like pH or the presence of metal cations. researchgate.netresearchgate.net For instance, certain 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines show dramatic color changes and luminescence switching upon protonation. researchgate.net

While the specific luminescent properties of this compound have not been extensively detailed, related compounds like 3-phenyl pyrano[4,3-b]quinolizine derivatives have been shown to generate reactive oxygen species upon irradiation, suggesting potential as photosensitizers in photodynamic therapy. nih.gov The presence of the chlorophenyl group in the title compound is expected to influence its electronic structure and, consequently, its photofunctional properties.

Supramolecular Assemblies and Crystal Engineering

The three-dimensional structure and intermolecular interactions of this compound have been elucidated through single-crystal X-ray diffraction. nih.govnih.gov The molecule features a central pyridine ring with phenyl groups at the 2 and 6 positions and a 4-chlorophenyl group at the 4 position. A key structural feature is the non-planar arrangement of the rings; they exhibit a "disrotatory" conformation where the rings are twisted relative to the central pyridine ring. nih.govnih.gov This twisting is a common feature in related substituted pyridines and is crucial in determining the crystal packing. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₁₆ClN |

| Molecular Weight | 341.82 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3995 (11) |

| b (Å) | 20.621 (2) |

| c (Å) | 9.5362 (12) |

| β (°) | 108.146 (2) |

| Volume (ų) | 1756.4 (3) |

| Dihedral Angle (Phenyl at C2 vs. Pyridine) | 20.80 (3)° |

| Dihedral Angle (Phenyl at C6 vs. Pyridine) | 22.39° |

| Dihedral Angle (4-Chlorophenyl at C4 vs. Pyridine) | 37.56 (4)° |

Coordination Chemistry and Ligand Design

The 2,6-diphenylpyridine scaffold is a well-established platform for designing ligands that can form stable complexes with a variety of metal ions. The nitrogen atom of the pyridine ring and the potential for C-H activation on the flanking phenyl rings allow for multiple coordination modes.

Synthesis and Characterization of Metal Complexes

While the synthesis of metal complexes using this compound as a ligand is not extensively documented, the coordination chemistry of the parent 2,6-diphenylpyridine and related substituted terpyridines is well-established. These ligands readily form complexes with transition metals such as platinum(II), cobalt(II), and iron(II). researchgate.netnih.govrsc.org For example, a series of Fe(II) complexes with 2,2′:6′,2′′-terpyridine ligands functionalized with substituted-phenyl groups, including a chlorophenyl group, have been synthesized and characterized. rsc.org

The synthesis typically involves the reaction of the ligand with a metal salt, such as a metal halide or perchlorate, in a suitable solvent. researchgate.net The resulting complexes are characterized by a range of analytical techniques. Elemental analysis confirms the stoichiometry of the complex. Spectroscopic methods like FTIR are used to observe changes in vibrational modes upon coordination, while UV-Vis spectroscopy reveals the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands. researchgate.netrsc.org NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic complexes in solution. For paramagnetic complexes, techniques like EPR spectroscopy can provide valuable information. nih.gov The thermal stability of these complexes is often assessed using thermogravimetric analysis (TGA). researchgate.net

Role as Tridentate Ligands (e.g., C^N^C type)

The 2,6-diphenylpyridine framework is a prototypical example of a "pincer" ligand. Specifically, it can act as a tridentate, dianionic C^N^C ligand, where the central pyridine nitrogen and two carbon atoms from the ortho positions of the flanking phenyl rings coordinate to a metal center. researchgate.netmdpi.com This coordination mode creates a rigid, meridional geometry around the metal, forming two five-membered metallacycles. mdpi.com This structural rigidity enhances the thermal and chemical stability of the resulting complexes. researchgate.net

Complexes of platinum(II) and gold(III) with the C^N^C-coordinated 2,6-diphenylpyridine ligand have been synthesized and structurally characterized. researchgate.net The coordination environment around the metal in these complexes is typically a distorted square plane. mdpi.com The introduction of a substituent on the 4-position of the pyridine ring, such as the 4-chlorophenyl group in the title compound, is not expected to alter this fundamental C^N^C coordination mode. However, such a substituent can be used to fine-tune the electronic properties of the ligand and, consequently, the photophysical and reactive properties of the resulting metal complex. The electron-withdrawing nature of the chloro-substituent, for example, could influence the energy of the MLCT bands and the redox potentials of the complex.

Development of Metal-Organic Frameworks (MOFs) (potential area)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The specific geometry and chemical functionality of the organic linkers are crucial in determining the structure and properties of the resulting MOF. While direct research utilizing this compound as a ligand in MOF synthesis is not extensively documented, its structural attributes suggest it as a promising candidate for this application.

The pyridine nitrogen atom in this compound can act as a monodentate or, in some cases, a bridging ligand to coordinate with metal centers. The bulky phenyl and chlorophenyl substituents would play a significant role in dictating the porosity and dimensionality of the resulting framework. These bulky groups can create larger pores within the MOF structure, which is a desirable feature for applications in gas storage and separation. Furthermore, the chlorine atom on the phenyl ring could introduce specific functionalities within the pores of the MOF, potentially leading to selective guest interactions.

The synthesis of MOFs using pyridine-based ligands is a well-established area of research. For instance, ionic Fe-based MOFs have been assembled from 4′-pyridyl-2,2′:6′,2′′-terpyridine and iron(II) salts, demonstrating the utility of pyridine moieties in constructing porous materials for catalysis. doaj.orgrsc.orgnih.gov Similarly, MOFs constructed with Co(II) and 4,4′-bipyridine have been synthesized and their gas adsorption properties studied. rsc.org These examples highlight the potential for pyridine-containing molecules to form stable and functional MOFs.

The table below outlines the structural features of this compound relevant to its potential application in MOF development.

| Structural Feature | Potential Role in MOF Construction |

| Pyridine Nitrogen | Primary coordination site for metal ions, acting as a node linker. |

| 2,6-Diphenyl Groups | Provide steric bulk, influencing pore size and framework topology. |

| 4-(4-Chlorophenyl) Group | Introduces electronic asymmetry and a potential site for post-synthetic modification or specific guest interactions. |

| Overall Rigidity | The rigid structure can lead to the formation of stable, porous frameworks. |

Further research into the coordination chemistry of this compound with various metal ions could lead to the development of novel MOFs with tailored properties for applications in gas storage, catalysis, and sensing.

Catalysis Research

The application of pyridine derivatives in catalysis is a broad and active area of research. The electronic and steric properties of this compound make it an interesting candidate for exploration in both organocatalysis and as a ligand in transition metal catalysis.

Application as Organocatalysts (potential area)

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While there is no specific research on this compound as an organocatalyst, its basic nitrogen atom suggests potential for use in reactions that are catalyzed by Lewis bases. The steric hindrance provided by the flanking phenyl groups could influence the stereoselectivity of such reactions. The electronic nature of the substituents on the pyridine ring can be fine-tuned to modulate its basicity and catalytic activity. Structure-activity relationship studies on various pyridine derivatives have shown that both electronic and steric factors play a crucial role in their activity. nih.gov

Ligands in Transition Metal Catalysis (e.g., C-H activation)

The pyridine nitrogen of this compound is a potential coordination site for transition metals, making it a candidate for use as a ligand in catalysis. The field of transition metal catalysis is vast, with applications in a wide range of organic transformations. mdpi.com The design of ligands is critical for controlling the reactivity and selectivity of the metal center.

In the context of C-H activation, a reaction of significant interest for the efficient synthesis of complex molecules, the ligand plays a key role in stabilizing the metal center and facilitating the cleavage of the C-H bond. While direct studies using this compound in C-H activation are not reported, related 2-phenylpyridine (B120327) derivatives have been used in iridium complexes to study their excited state properties, which are relevant to photoredox catalysis. acs.org The steric bulk of the 2,6-diphenyl groups in the target molecule could create a specific coordination environment around a metal center, potentially enabling regioselective C-H activation of substrates. The chlorophenyl group could also influence the electronic properties of the metal complex, thereby tuning its catalytic activity.

The following table summarizes the key features of this compound that are pertinent to its potential use in catalysis.

| Feature | Relevance to Catalysis |

| Lewis Basic Nitrogen | Potential active site for organocatalysis; coordination site for transition metals. |

| Steric Bulk | The 2,6-diphenyl groups can influence stereoselectivity in catalysis and create a specific ligand bite angle in metal complexes. |

| Electronic Properties | The chlorophenyl group can modify the electron density at the nitrogen atom and any coordinated metal, impacting catalytic activity. |

Chemical Biology and Molecular Design (Mechanistic and Scaffold Focus)

The structural framework of this compound also presents opportunities in the field of chemical biology, particularly in the design of molecular probes and in studies of ligand-receptor interactions.

Scaffold for Molecular Probes and Tools in Chemical Biology

Molecular probes are essential tools for studying biological systems. They are often fluorescent or possess other detectable properties that allow for the visualization and tracking of biological molecules and processes. Pyridine derivatives are common scaffolds in the design of such probes due to their versatile chemistry and favorable biological properties. nih.gov The 2,6-diphenylpyridine core of the target molecule provides a rigid platform that can be further functionalized to introduce fluorophores, reactive groups, or targeting moieties.

The 4-(4-chlorophenyl) group offers a site for modification through cross-coupling reactions, allowing for the attachment of various functional groups without altering the core pyridine structure. This modularity is a key advantage in the development of new molecular probes. For example, derivatives of 2,6-diphenylpyrazine, a related heterocyclic compound, have been synthesized and their DNA binding properties investigated, highlighting the potential of such scaffolds in targeting biological macromolecules. nih.gov

Design Principles for Ligand-Receptor Interaction Studies (non-clinical mechanistic focus)

Understanding the interactions between small molecules and their biological receptors is fundamental to drug discovery and chemical biology. The trisubstituted pyridine scaffold of this compound provides a well-defined three-dimensional structure that can be used to probe the binding pockets of proteins.

By systematically modifying the substituents on the pyridine ring, researchers can investigate the structure-activity relationships that govern ligand binding. For instance, the replacement of the chloro group with other functionalities or altering the substitution pattern on the phenyl rings would allow for a detailed exploration of the steric and electronic requirements for binding to a specific receptor. Such studies are crucial for the rational design of more potent and selective ligands. The principles learned from these mechanistic studies can then be applied to the design of new therapeutic agents or chemical probes.

Q & A

Q. What are the established synthetic routes for 4-(4-Chlorophenyl)-2,6-diphenylpyridine, and how do reaction conditions influence yield?

The compound is commonly synthesized via the Kröhnke pyridine synthesis using TMSOTf (trimethylsilyl triflate) as a catalyst and HMDS (hexamethyldisilazane) as the nitrogen source under microwave irradiation. This method achieves a 50% yield (85 mg) of the target compound, with optimized conditions including microwave-assisted heating to accelerate reaction kinetics and improve regioselectivity . An alternative one-pot synthesis in potassium hydroxide and aqueous ammonia (from 4-chlorobenzaldehyde and acetophenone) is also reported, though yields are not explicitly stated .

Q. Key factors affecting yield :

- Microwave irradiation reduces reaction time and minimizes side products compared to conventional heating .

- Solvent choice (e.g., dichloromethane or ammonia-based systems) influences solubility and intermediate stability .

- Catalyst loading (e.g., TMSOTf) must balance activation efficiency with byproduct formation .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral assignments validated?

1H NMR, 13C NMR, and FTIR are standard for structural confirmation. For example:

- 1H NMR (CDCl₃) : Peaks at δ 8.20 (d, J = 8.0 Hz, 4H) correspond to the para-chlorophenyl protons, while δ 7.84 (s, 2H) and δ 7.56–7.44 (m, 8H) confirm the pyridine and phenyl moieties .

- 13C NMR : Signals at δ 157.66 (pyridine C2/C6) and δ 139.38 (chlorophenyl C-Cl) validate substitution patterns .

- HRMS (ESI) : A molecular ion peak at m/z 342.1048 ([M+H]⁺) matches the theoretical mass (342.1044) .

Validation : Cross-referencing with X-ray crystallography (e.g., monoclinic P2₁/c symmetry, unit cell parameters a = 9.3995 Å, b = 20.621 Å) ensures spectral assignments align with the crystal structure .

Q. What are the thermal and photophysical properties of this compound?

- Thermal stability : The compound exhibits high thermal stability, as demonstrated by thermogravimetric analysis (TGA) under inert atmospheres, with decomposition temperatures exceeding 300°C .

- pH-sensitive photophysics : Absorption at 256 nm decreases with pH (4.70 → 4.22), while fluorescence emission at 403 nm increases, suggesting potential as a pH probe or optoelectronic material .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in NMR-based structural interpretations?

Discrepancies between NMR-derived substituent orientations and X-ray data can arise from dynamic effects (e.g., ring puckering in solution). For example:

- Crystal structure refinement (using SHELXL ) confirms the planar geometry of the pyridine core and the para-substitution of chlorophenyl groups, which may appear ambiguous in NMR due to symmetry .

- Torsional angles (e.g., dihedral angles between phenyl rings) calculated from crystallography provide static structural insights, complementing NMR’s dynamic averaging .

Methodological recommendation : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π contacts) that stabilize the crystal lattice .

Q. How can synthesis yields be improved for derivatives with electron-withdrawing or bulky substituents?

Derivatives like 3-(4-chlorobenzyl)-4-(4-chlorophenyl)-2,6-diphenylpyridine exhibit lower yields (40%) due to steric hindrance or electronic deactivation . Strategies include:

- Microwave optimization : Higher power settings (e.g., 150 W vs. 100 W) enhance reaction efficiency for sterically crowded intermediates .

- Catalyst screening : Lewis acids like Sc(OTf)₃ may improve activation of electron-deficient aryl aldehydes .

- Solvent polarity tuning : Polar aprotic solvents (e.g., DMF) can stabilize charged intermediates in electron-poor systems .

Q. What role does this compound play in optoelectronic applications, and how can its performance be evaluated?

The compound’s extended π-conjugation and rigid pyridine core make it a candidate for organic light-emitting diodes (OLEDs) . Performance metrics include:

- Electroluminescence efficiency : Compare emission spectra (λem = 403 nm) with host materials like binuclear gallium complexes .

- Charge transport properties : Measure hole/electron mobility via space-charge-limited current (SCLC) experiments .

Table 1 : Comparative optoelectronic properties of pyridine derivatives

| Derivative | λabs (nm) | λem (nm) | Application | Reference |

|---|---|---|---|---|

| 4-(4-Chlorophenyl)-... | 256, 312 | 403 | pH sensing, OLEDs | |

| Binuclear Ga complex | 320 | 610 (red emission) | OLED host |

Q. How do substituent effects (e.g., chloro vs. methoxy groups) influence electronic properties and reactivity?

- Electron-withdrawing groups (Cl) : Stabilize the pyridine core via inductive effects , reducing HOMO-LUMO gaps and enhancing fluorescence quantum yield .

- Electron-donating groups (OCH₃) : Increase electron density on the pyridine ring, altering redox potentials and charge transport behavior .

Q. Experimental validation :

- Cyclic voltammetry to measure oxidation/reduction potentials.

- DFT calculations (e.g., B3LYP/6-31G*) to correlate substituent effects with electronic structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.